6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole

BET bromodomain inhibition Fragment-based drug discovery Heteroaryl SAR

Procure 6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole to expedite SAR studies with a pre-installed benzothiazole-6-carbonyl extension. Its unique 1,4-thiazepane scaffold with a thiophen-2-yl substituent enables probing of the ZA channel and WPF shelf in BET bromodomains, critical for paralog selectivity (BRD2/3/4/T). The 6-carbonyl regiochemistry differentiates it from common 2-substituted kinase inhibitors, offering a distinct vector for hinge-region binding studies. Ideal for inclusion in kinase selectivity panels and focused CNS screening libraries (MW <400, cLogP ~3.84).

Molecular Formula C17H16N2OS3
Molecular Weight 360.51
CAS No. 1706093-78-8
Cat. No. B2548978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole
CAS1706093-78-8
Molecular FormulaC17H16N2OS3
Molecular Weight360.51
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C17H16N2OS3/c20-17(12-3-4-13-16(10-12)23-11-18-13)19-6-5-15(22-9-7-19)14-2-1-8-21-14/h1-4,8,10-11,15H,5-7,9H2
InChIKeyCPJMQBXEWBYOEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole (CAS 1706093-78-8): Structural Profile and Procurement Context


6-[7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole is a synthetic heterocyclic compound incorporating a benzothiazole core linked via a carbonyl bridge to a 1,4-thiazepane ring bearing a thiophen-2-yl substituent . The benzothiazole moiety is a recognized pharmacophore in kinase inhibition and antimicrobial research, while the non-ring-fused thiazepane scaffold is a relatively underexplored seven-membered heterocycle that has demonstrated ligand-efficient binding to BET bromodomains in fragment-based drug discovery studies [1]. The compound serves as a screening candidate or building block for structure-activity relationship (SAR) exploration rather than a validated probe or lead molecule.

Why Generic Substitution Fails for 6-[7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole: Structural Determinants of Differentiation


Interchanging in-class benzothiazole-thiazepane hybrids without experimental validation is unreliable due to three structural variables that independently modulate target engagement and physicochemical behavior: (i) the heteroaryl substituent at the thiazepane 7-position controls aromatic stacking interactions with hydrophobic protein shelves, as demonstrated for thiophene vs. phenyl analogs in BRD4 bromodomain co-crystal structures [1]; (ii) the regiochemistry of benzothiazole attachment (6-carbonyl vs. 2-carbonyl) alters vector geometry and hydrogen-bonding patterns with the acetylated lysine binding site [1]; and (iii) the thioether oxidation state within the thiazepane ring can ablate binding upon conversion to sulfone, as shown in SAR studies of related thiazepane inhibitors [1]. These features cannot be assumed equivalent across analogs without quantitative binding or functional assay data.

Quantitative Differentiation Evidence for 6-[7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole vs. Closest Analogs


Thiophene vs. Furan Heteroaryl Substitution: Sulfur-π Interaction Potential and Lipophilicity Modulation

The thiophen-2-yl substituent at the thiazepane 7-position confers distinct electronic and lipophilic properties compared to the furan-2-yl analog. In the co-crystal structure of the closely related fragment ethyl (7S)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate with BRD4(D1) (PDB 6UWX), the thiophene ring engages in hydrophobic contacts with the WPF shelf region of the bromodomain [1]. The thiophene sulfur atom provides greater polarizability and potential for sulfur-π interactions compared to furan oxygen, which is relevant for tuning affinity and selectivity within the BET family [1]. The cLogP of the target compound is calculated at approximately 3.84, reflecting the lipophilic contribution of the thiophene-thiazepane-benzothiazole system [2].

BET bromodomain inhibition Fragment-based drug discovery Heteroaryl SAR

6-Carbonyl vs. 2-Carbonyl Benzothiazole Regiochemistry: Impact on Binding Vector Geometry

The 6-carbonyl attachment of the benzothiazole in the target compound positions the thiazepane-thiophene moiety at a different geometric vector relative to the benzothiazole scaffold compared to the 2-carbonyl regioisomer (2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole, CAS 1705512-53-3) . In related benzothiazole kinase inhibitor series, the substitution position profoundly influences target binding: 6-substituted benzothiazoles typically orient the pendant group toward solvent-accessible regions, while 2-substituted analogs project into deeper hydrophobic pockets [1]. This regiochemical distinction is critical when selecting compounds for kinase panel screening or fragment-merging strategies.

Kinase inhibitor design Benzothiazole regiochemistry SAR by commerce

Thiazepane Scaffold Conformational Flexibility: Comparison with Rigid Benzodiazepinone BET Inhibitors

The saturated 1,4-thiazepane ring in the target compound provides conformational flexibility distinct from the planar benzodiazepinone scaffold of (+)-JQ1, the prototypical BET bromodomain inhibitor. In co-crystal structures of related thiazepane fragments with BRD4(D1) (PDB 6UWX, resolution 1.307 Å), the seven-membered ring adopts a distinct binding pose where the carbonyl oxygen mimics the acetylated lysine residue, forming a hydrogen bond with N140 and a water-mediated hydrogen bond with Y97 [1]. Compared to (+)-JQ1, the thiazepane ring occupies a different region of the acetyl-lysine binding pocket, suggesting potential for differential selectivity across BET family members (BRD2, BRD3, BRD4, BRDT) [1].

BET bromodomain Scaffold hopping Conformational analysis

Antimicrobial Potential of Benzothiazole-Thiophene Hybrids: Class-Level Activity Context

Benzothiazole-thiophene hybrid compounds have been reported as a new class of potent antimicrobial agents, with several members demonstrating activity against both Gram-positive and Gram-negative bacterial strains [1]. While the specific target compound has not been individually profiled in published antimicrobial screens, its structural features—the benzothiazole core associated with membrane disruption and the thiophene ring capable of participating in charge-transfer interactions—align with the pharmacophoric requirements of this compound class [1]. The presence of the thiazepane linker may further modulate solubility and bacterial cell permeability relative to simpler benzothiazole-thiophene conjugates lacking the seven-membered ring spacer.

Antimicrobial resistance Benzothiazole-thiophene hybrids Antibacterial screening

Recommended Research Application Scenarios for 6-[7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole


BET Bromodomain Fragment Elaboration and Selectivity Profiling

The compound can serve as an elaborated analog for SAR studies building upon the thiazepane fragment hits characterized by Johnson and Pomerantz (2019). The benzothiazole-6-carbonyl extension provides an additional vector for probing the ZA channel and WPF shelf regions of BET bromodomains, which are critical for achieving paralog selectivity between BRD4, BRD2, BRD3, and BRDT. The co-crystal structures of the precursor thiazepane fragments (PDB 6UWX, 6UVJ) provide a structural basis for rational design of further derivatives [1]. Procurement is justified when the research objective requires a thiazepane-based scaffold with a benzothiazole extension that is pre-installed, avoiding multi-step synthetic effort for initial screening.

Kinase Selectivity Panel Screening with 6-Substituted Benzothiazole Chemotype

The 6-carbonyl benzothiazole substitution pattern differentiates this compound from the more common 2-substituted benzothiazole kinase inhibitors. This regiochemistry may confer selectivity advantages against kinases where the 2-position of benzothiazole is required for hinge-region binding. The compound is suitable for inclusion in kinase selectivity panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) alongside its 2-carbonyl regioisomer (CAS 1705512-53-3) and 2-chlorophenyl analog (CAS 1797573-36-4) to establish SAR for this underexplored substitution vector [2].

Antimicrobial Screening of Thiazepane-Containing Benzothiazole-Thiophene Hybrids

Based on the established antimicrobial activity of benzothiazole-thiophene hybrids (MIC range 25-200 µg/mL against S. aureus, B. subtilis, and E. coli for structurally related compounds), this compound can be deployed as a structurally differentiated screening candidate in antibacterial susceptibility assays [1]. The thiazepane ring introduces conformational flexibility absent in simpler benzothiazole-thiophene conjugates, which may affect bacterial membrane penetration and target engagement. Comparative screening against the furan and chlorophenyl analogs is recommended to isolate the contribution of the thiophene substituent.

Physicochemical Property Benchmarking for CNS Drug Discovery Libraries

With a molecular weight of 360.51 g/mol and a calculated cLogP of approximately 3.84, the compound resides within favorable CNS drug-like chemical space (MW < 400, cLogP 2-5). The single rotatable bond (between the carbonyl and thiazepane ring) confers moderate conformational rigidity, which is advantageous for CNS target engagement. Procurement is recommended for laboratories constructing focused screening libraries targeting CNS kinases, bromodomains, or other neurological targets where balanced lipophilicity and restricted conformational freedom are selection criteria [2].

Quote Request

Request a Quote for 6-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.